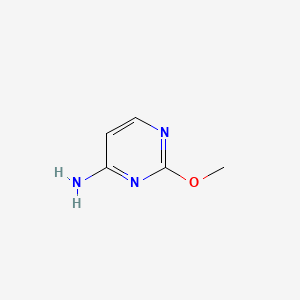

4-Amino-2-methoxypyrimidine

Descripción general

Descripción

2-O-Metilcitosina: es un nucleósido modificado derivado de la citosina, donde un grupo metoxilo reemplaza el átomo de hidrógeno en la posición 2’ de la porción ribosa. Esta modificación se encuentra comúnmente en moléculas de ARN y juega un papel importante en varios procesos biológicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La 2-O-Metilcitosina se puede sintetizar a través de varios métodos. Un enfoque común involucra la metilación de la citosina usando yoduro de metilo en presencia de una base como el hidruro de sodio. La reacción generalmente ocurre en un solvente anhidro como el dimetilsulfóxido .

Métodos de Producción Industrial: La producción industrial de 2-O-Metilcitosina a menudo involucra reacciones de metilación a gran escala utilizando condiciones optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos de purificación como recristalización o cromatografía para aislar el producto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 2-O-Metilcitosina experimenta varias reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar 2-O-metil uracilo.

Reducción: Las reacciones de reducción pueden convertirla de nuevo en citosina.

Sustitución: El grupo metoxilo se puede sustituir con otros grupos funcionales bajo condiciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo requieren catalizadores como paladio sobre carbono.

Productos Principales:

Oxidación: 2-O-Metil uracilo

Reducción: Citosina

Sustitución: Varios derivados de citosina sustituidos.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Amino-2-methoxypyrimidine serves as a critical intermediate in synthesizing various pharmaceuticals, especially in developing antiviral and anticancer agents. Its structural features allow for modifications that enhance therapeutic efficacy.

Case Studies:

- Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from this pyrimidine have shown significant inhibition of tumor growth in xenograft models, with IC50 values indicating potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

- Antiviral Properties: The compound has been explored for its potential in treating viral infections, particularly through mechanisms that disrupt viral replication processes.

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. These formulations aim to improve crop yield and protect plants from pests.

Research Findings:

- Studies have demonstrated that derivatives of this compound can effectively inhibit the growth of specific plant pathogens, showcasing their potential as environmentally friendly alternatives to conventional pesticides .

Biochemical Research

This compound plays a vital role in biochemical research, particularly concerning nucleic acid metabolism. It aids researchers in understanding genetic processes and identifying potential therapeutic targets for diseases related to nucleic acid dysfunction.

Applications:

- Enzyme Interactions: this compound is used to study enzyme interactions that are crucial for DNA and RNA synthesis, providing insights into genetic regulation mechanisms.

Diagnostic Reagents

Due to its unique chemical properties, this compound is suitable for use in diagnostic tests. It enhances the accuracy of assays that require specific interactions with biological molecules.

Example Applications:

- The compound has been incorporated into diagnostic kits for detecting specific biomarkers associated with diseases, improving sensitivity and specificity .

Material Science

In material science, this compound is being explored for developing novel materials such as polymers and coatings. These materials can offer improved durability and functionality across various applications.

Research Insights:

Mecanismo De Acción

La 2-O-Metilcitosina ejerce sus efectos modificando la estructura y función de las moléculas de ARN. El grupo metoxilo en la posición 2’ mejora la estabilidad del ARN al protegerlo de la degradación enzimática. Esta modificación también influye en las interacciones ARN-proteína y puede alterar la eficiencia de traducción del ARN mensajero .

Objetivos Moleculares y Vías:

Estabilidad del ARN: Mejora la estabilidad del ARN al prevenir la degradación.

Expresión Genética: Modula la expresión genética al afectar el procesamiento y la traducción del ARN.

Regulación Epigenética: Implicada en mecanismos epigenéticos que regulan la actividad genética.

Comparación Con Compuestos Similares

Compuestos Similares:

5-Metilcitosina: Otro nucleósido modificado con un grupo metilo en la posición 5’ de la citosina.

2-O-Metiladenosina: Una modificación similar donde el grupo metoxilo está unido a la adenosina.

2-O-Metilguanosina: Un derivado de guanosina con un grupo metoxilo en la posición 2’.

Singularidad: La 2-O-Metilcitosina es única debido a su modificación específica en la posición 2’, que impacta significativamente la estabilidad y función del ARN. A diferencia de la 5-Metilcitosina, que afecta principalmente al ADN, la 2-O-Metilcitosina se encuentra predominantemente en el ARN y juega un papel crucial en la regulación postranscripcional .

Actividad Biológica

4-Amino-2-methoxypyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of an amino group and a methoxy group, has been studied for its potential therapeutic applications, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 150.14 g/mol. The structure contributes to its reactivity and biological activity:

- Functional Groups : The amino group (-NH2) and methoxy group (-OCH3) enhance its interaction with biological targets.

- Pyrimidine Ring : The aromatic nature of the pyrimidine ring facilitates binding to various receptors.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Adenosine Receptor Antagonism : The compound acts as an antagonist for adenosine receptors, which are implicated in numerous physiological processes. This antagonism can potentially lead to therapeutic effects in conditions like cancer and inflammation.

- Inhibition of Kinases : Studies have shown that derivatives of this compound can inhibit key kinases involved in cell proliferation and survival, including B-Raf and Aurora kinases. These kinases are critical targets in cancer therapy due to their roles in tumor growth .

Synthesis Methods

Several synthetic routes have been developed to produce this compound efficiently:

- Conventional Synthesis : Utilizing starting materials such as 2-chloro-4-methoxypyrimidine, followed by amination reactions.

- High-Yield Methods : Many reactions yield over 90%, making them practical for laboratory synthesis.

Table 1: Biological Activities of this compound

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound derivatives exhibit significant cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231). The IC50 values for these compounds ranged from low micromolar concentrations, indicating potent anti-tumor activity .

- Kinase Inhibition : A novel class of thienopyrimidine derivatives based on the structure of this compound has shown promising results as B-Raf inhibitors with IC50 values in the nanomolar range. This suggests that modifications to the core structure can enhance biological activity significantly .

- Inflammatory Response Modulation : Research indicates that analogs of this compound can reduce prostaglandin E2 (PGE2) levels, which are often elevated in inflammatory conditions. Compounds exhibiting high efficacy in PGE2 reduction may serve as leads for developing anti-inflammatory drugs .

Propiedades

IUPAC Name |

2-methoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYLZDVDOQLEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186543 | |

| Record name | 4-Amino-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-O-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3289-47-2 | |

| Record name | 2-O-Methylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3289-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-methoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-O-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.